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Compound of Interest

Compound Name: Famitinib malate

Cat. No.: B12681737

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of famitinib malate, a multi-targeted
tyrosine kinase inhibitor (TKI), with a specific focus on its application in angiogenesis research.
Famitinib malate is a potent small-molecule inhibitor targeting several receptor tyrosine
kinases integral to tumor growth, proliferation, and, most critically, angiogenesis—the formation
of new blood vessels that supply nutrients to tumors.[1][2] Its ability to simultaneously block
multiple signaling pathways makes it a valuable tool for investigating cancer biology and a
promising candidate for therapeutic development.[1][3]

Mechanism of Action: Multi-Targeted Inhibition of
Angiogenesis

Famitinib malate exerts its anti-angiogenic and anti-tumor effects by inhibiting a range of
receptor tyrosine kinases (RTKs).[1] Its primary targets include Vascular Endothelial Growth
Factor Receptors (VEGFR-2 and VEGFR-3) and Platelet-Derived Growth Factor Receptors
(PDGFRs), both of which are pivotal in the angiogenesis process.[1][4][5]

By blocking VEGFR-2, famitinib directly inhibits the signaling cascade initiated by VEGF, a
major mediator of tumor angiogenesis, thereby suppressing endothelial cell proliferation and
migration.[6] The inhibition of PDGFR disrupts the recruitment of pericytes, which are crucial for
the maturation and stability of new blood vessels.[7]
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Beyond these core anti-angiogenic targets, famitinib also potently inhibits stem cell factor
receptor (c-Kit) and FMS-like tyrosine kinase-3 (FIt-3).[1][8] This multi-faceted approach not
only starves the tumor of its blood supply but also directly impacts tumor cell proliferation and
survival, potentially reducing the likelihood of resistance development compared to single-
target therapies.[1]
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Caption: Famitinib malate signaling pathway inhibition.

Quantitative Preclinical Data

Famitinib has demonstrated potent inhibitory activity in both enzymatic and cell-based assays,
which translates to significant tumor growth inhibition in xenograft models.

In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of
famitinib against key receptor tyrosine kinases and in various cancer cell lines.

Target / Cell Line IC50 Value (nM) Reference

Kinase Activity

VEGFR2 47429 [4]
c-Kit 23+26 [4]
PDGFRp 6.6+1.1 [4]

Cellular Activity

BGC-823 (Gastric Cancer) 3600 [4]

MGC-803 (Gastric Cancer) 3100 [4]

In Vivo Antitumor Efficacy

Famitinib has shown significant efficacy in reducing tumor growth in vivo. The primary
mechanism for this effect is the inhibition of angiogenesis.
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Xenograft
Treatment Outcome Result Reference
Model
o 395.2 mm3 (vs.
BGC-823 Famitinib (50 Tumor Volume )
) 2690.5 mm3in [4]
(Gastric Cancer) mg/kg) (Day 21)
control)
BGC-823 . Tumor Inhibitory
) Famitinib ) 85.4% [41[5]
(Gastric Cancer) Ratio
) o ) 116.7 mms3 (vs.
LLC (Murine Irradiation + anti-  Tumor Volume )
o 4814 mm3in [9]
Lung Cancer) PD-1 + Famitinib  (Day 28)
control)

Pharmacokinetic Profile

Pharmacokinetic studies in humans have characterized the absorption, distribution,

metabolism, and excretion of famitinib.

Parameter Value Condition Reference
Half-life (t2)

Famitinib 28.7 - 33.8 hours Single Dose, Phase | [8]

M3 (metabolite) 41.3 - 47.7 hours Single Dose, Phase | [8]

Food Effect

Cmax (High-fat meal) 15.6% decrease Single 25mg dose [10]

AUC (High-fat meal) 5.0% increase Single 25mg dose [10]

Drug Interactions

Cmax (with Rifampin) 48% decrease Single 25mg dose [11]

AUC (with Rifampin) 69% decrease Single 25mg dose [11]

Conclusion: The bioavailability of oral famitinib is not significantly affected by food, which is

convenient for patient compliance.[10] However, co-administration with strong CYP3A4
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inducers like rifampin considerably reduces plasma concentration, and dose adjustments may
be necessary.[11]

Experimental Protocols

This section details common methodologies used to evaluate the anti-angiogenic and antitumor
effects of famitinib.

In Vitro Cell Proliferation Assay (MTS Assay)

This assay is used to measure the inhibitory effect of famitinib on cancer cell growth.

Cell Seeding: Gastric cancer cells (e.g., BGC-823, MGC-803) are seeded into 96-well plates
and cultured overnight to allow for attachment.[4]

o Drug Treatment: Cells are treated with a range of famitinib concentrations (e.g., 0.6 to 20.0
uM) for specified time periods (e.g., 24, 48, 72 hours).[4]

o MTS Reagent: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-
sulfophenyl)-2H-tetrazolium (MTS) reagent is added to each well.

e |ncubation: Plates are incubated to allow viable cells to convert the MTS into a formazan
product.

o Data Acquisition: The absorbance is measured using a microplate reader. The quantity of
formazan product is directly proportional to the number of living cells.

Analysis: IC50 values are calculated by plotting cell viability against drug concentration.

In Vivo Xenograft Tumor Model

This model assesses the antitumor efficacy of famitinib in a living organism.
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1. Cell Implantation
Human cancer cells (e.g., BGC-823)
are subcutaneously injected into nude mice.

:

2. Tumor Growth
Mice are monitored until tumors
reach a specified volume (e.g., 50-100 mm3).

:

3. Randomization
Mice are randomly assigned to
treatment (Famitinib) or control (Vehicle) groups.

:

4. Drug Administration
Famitinib is administered orally, once daily,
at a specified dose (e.g., 50 mg/kg).

\4

5. Monitoring & Measurement
Tumor volume and body weight are
measured regularly (e.g., every 3 days).

:

6. Endpoint & Analysis
After a set period (e.g., 21 days), mice are sacrificed.
Tumors are excised, weighed, and analyzed.

7. Further Analysis

Tumor tissues are processed for
immunohistochemistry (e.g., CD34 staining)
to assess microvessel density.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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